tert-butyl 1,3-oxazole-5-carboxylate
Description
tert-Butyl 1,3-oxazole-5-carboxylate is a heterocyclic organic compound featuring a five-membered oxazole ring substituted with a tert-butyl ester group at the 5-position. The oxazole core is a versatile scaffold in medicinal chemistry and materials science due to its aromatic stability and ability to participate in hydrogen bonding and π-stacking interactions.
Properties
CAS No. |
2616883-64-6 |
|---|---|
Molecular Formula |
C8H11NO3 |
Molecular Weight |
169.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1,3-oxazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of tert-butyl acetoacetate with an amine and an oxidizing agent to form the oxazole ring. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like trifluoroacetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1,3-oxazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and strong bases are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-5-carboxylic acid, while reduction could produce 1,3-oxazolidine derivatives.
Scientific Research Applications
Tert-butyl 1,3-oxazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers are exploring its use in drug development, particularly for its ability to interact with biological targets.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of tert-butyl 1,3-oxazole-5-carboxylate involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Ethyl 2-Bromo-4-(Difluoromethyl)-1,3-Oxazole-5-Carboxylate
Structural Differences :
- Core : Shares the 1,3-oxazole ring but has ethyl ester substitution at position 4.
- Substituents : Bromo (Br) and difluoromethyl (CF₂H) groups at positions 2 and 4, respectively.
Physical and Chemical Properties :
- Molecular Weight : 298.05 g/mol (vs. ~169.18 g/mol for tert-butyl 1,3-oxazole-5-carboxylate).
- Reactivity : The bromo substituent facilitates cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), making it valuable for introducing functional groups. The difluoromethyl group enhances electronegativity and metabolic resistance.
Ethyl 5-((tert-Butoxycarbonylamino)Methyl)-1,2,4-Oxadiazole-3-Carboxylate
Structural Differences :
- Core : 1,2,4-Oxadiazole ring (vs. 1,3-oxazole), differing in nitrogen and oxygen positions.
- Substituents: Ethyl ester at position 3, tert-butoxycarbonylamino (Boc) methyl group at position 5.
Physical and Chemical Properties :
- Molecular Weight : 271.27 g/mol.
- Stability : The Boc group offers protection for amines, enhancing stability during synthesis.
tert-Butyl (3s,4r)-3-(Hydroxymethyl)-4-(4-Methoxyphenyl)Pyrrolidine-1-Carboxylate
Structural Differences :
- Core : Pyrrolidine ring (saturated five-membered ring with one nitrogen) instead of oxazole.
- Substituents : Hydroxymethyl and 4-methoxyphenyl groups, with a tert-butyl ester.
Physical and Chemical Properties :
- Molecular Weight : 307.4 g/mol.
Data Table: Key Properties of Compared Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Features | Hazards | Primary Applications |
|---|---|---|---|---|---|---|
| This compound | C₈H₁₁NO₃ | 169.18* | N/A | Oxazole core, tert-butyl ester | Unknown | Drug intermediates |
| Ethyl 2-bromo-4-(difluoromethyl)-1,3-oxazole-5-carboxylate | C₈H₇BrF₂NO₃ | 298.05 | N/A | Bromo, difluoromethyl substituents | Not specified | Cross-coupling reactions |
| Ethyl 5-((tert-Boc-amino)methyl)-1,2,4-oxadiazole-3-carboxylate | C₁₁H₁₇N₃O₅ | 271.27 | 164029-34-9 | Oxadiazole core, Boc-protected amine | OSHA hazardous | Peptide mimetics |
| tert-Butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate | C₁₇H₂₅NO₄ | 307.4 | 1186654-76-1 | Pyrrolidine core, methoxyphenyl group | None reported | Neuroscience research |
Key Research Findings and Trends
- Heterocycle Impact : Oxazole and oxadiazole cores differ in electronic properties, affecting reactivity and binding affinity. Oxadiazoles are more electron-deficient, favoring interactions with electrophilic targets .
- Substituent Effects : Halogenation (e.g., bromo) increases reactivity but introduces safety concerns, while tert-butyl esters enhance stability and lipophilicity .
- Safety Profiles : Compounds with saturated rings (e.g., pyrrolidine) or protected amines (e.g., Boc) exhibit lower hazards compared to halogenated derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
